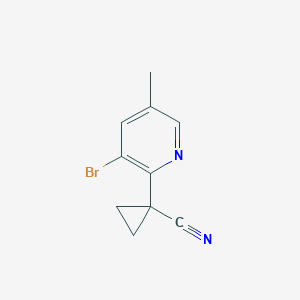
2'-Deoxy-5-sulfanyluridine 5'-(dihydrogen phosphate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Deoxy-5-sulfanyluridine 5’-(dihydrogen phosphate) is a chemical compound belonging to the class of pyrimidine nucleotides It is a derivative of uridine, where the hydroxyl group at the 2’ position is replaced by a hydrogen atom, and a sulfanyl group is attached to the 5’ position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-sulfanyluridine 5’-(dihydrogen phosphate) typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Sulfanylation: The 5’ position of the uridine is modified by introducing a sulfanyl group. This can be achieved using thiolating agents under controlled conditions.
Phosphorylation: The final step involves the phosphorylation of the 5’ hydroxyl group to form the dihydrogen phosphate ester. This is usually done using phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoric acid derivatives.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pH, and solvent are optimized for maximum yield.
Purification: The final product is purified using techniques like crystallization, chromatography, or recrystallization to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-5-sulfanyluridine 5’-(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group.
Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: De-sulfanylated uridine derivatives.
Substitution Products: Various substituted uridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2’-Deoxy-5-sulfanyluridine 5’-(dihydrogen phosphate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and potential as a nucleotide analog.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Used in the production of nucleotide-based pharmaceuticals and biochemical reagents.
Mécanisme D'action
The mechanism of action of 2’-Deoxy-5-sulfanyluridine 5’-(dihydrogen phosphate) involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The sulfanyl group can form covalent bonds with nucleophilic sites in enzymes or nucleic acids, leading to inhibition of their activity. This compound targets pathways involved in DNA and RNA synthesis, making it a potential therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyuridine 5’-(dihydrogen phosphate): Lacks the sulfanyl group, making it less reactive.
2’-Deoxy-5-formyluridine 5’-(dihydrogen phosphate): Contains a formyl group instead of a sulfanyl group, leading to different reactivity and applications.
2’-Deoxy-5-(hydroxymethyl)uridine 5’-(dihydrogen phosphate): Contains a hydroxymethyl group, which affects its chemical properties and biological activity.
Uniqueness
2’-Deoxy-5-sulfanyluridine 5’-(dihydrogen phosphate) is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
| 61366-71-0 | |
Formule moléculaire |
C9H13N2O8PS |
Poids moléculaire |
340.25 g/mol |
Nom IUPAC |
[(2R,3S,5R)-5-(2,4-dioxo-5-sulfanylpyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13N2O8PS/c12-4-1-7(19-5(4)3-18-20(15,16)17)11-2-6(21)8(13)10-9(11)14/h2,4-5,7,12,21H,1,3H2,(H,10,13,14)(H2,15,16,17)/t4-,5+,7+/m0/s1 |
Clé InChI |
QMONXJFWUJBENE-HBPOCXIASA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)S)COP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)S)COP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Azaspiro[3.4]octan-8-ol](/img/structure/B12936829.png)
![3-Formyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12936832.png)



![1,3-Bis[(4-chlorophenyl)methyl]-2-(4-methoxyphenyl)imidazolidine](/img/structure/B12936869.png)

![4-Amino-5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12936883.png)
![2-(Cyclopentylsulfanyl)-9-[2-(pyrrolidin-1-yl)ethyl]-9H-purin-6-amine](/img/structure/B12936897.png)
